4-(2-Cyanoethyl)-4-formylheptanedinitrile
Description
This compound features a heptanedinitrile backbone substituted with a formyl group and a 2-cyanoethyl group at the 4-position. Such nitrile-rich compounds are typically used in organic synthesis, electroplating additives, or as intermediates in pharmaceuticals and agrochemicals. The presence of multiple nitrile groups and a formyl moiety suggests reactivity in nucleophilic additions and polymer crosslinking .
Properties
Molecular Formula |
C11H13N3O |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
4-(2-cyanoethyl)-4-formylheptanedinitrile |
InChI |
InChI=1S/C11H13N3O/c12-7-1-4-11(10-15,5-2-8-13)6-3-9-14/h10H,1-6H2 |
InChI Key |
RXSREDSJLRURFJ-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(CCC#N)(CCC#N)C=O)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Cyanoethyl)-4-formylheptanedinitrile typically involves multi-step organic reactions. One common method includes the reaction of 2,2,6-trimethyl-1,3-dioxin-4-one with 2-hydroxy-acetonitrile under reflux conditions to yield the desired compound . The reaction is carried out at elevated temperatures (140-145°C) and requires careful control of reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of 4-(2-Cyanoethyl)-4-formylheptanedinitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as flash column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(2-Cyanoethyl)-4-formylheptanedinitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitrile groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-Cyanoethyl)-4-formylheptanedinitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Medicine: Investigated for its potential use in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(2-Cyanoethyl)-4-formylheptanedinitrile involves its reactivity with various biological and chemical targets. The nitrile groups can interact with nucleophiles, while the formyl group can undergo nucleophilic addition reactions. These interactions can lead to the formation of new bonds and the modification of existing structures, making the compound useful in synthetic chemistry and drug design .
Comparison with Similar Compounds
4-Benzoyl-4-(2-cyanoethyl)heptanedinitrile (CAS 5342-96-1)
- Molecular Formula : C₁₇H₁₇N₃O
- Key Features : Replaces the formyl group with a benzoyl (C₆H₅CO-) group.
- Applications : Used in specialty polymers and as a ligand in coordination chemistry. The benzoyl group enhances UV stability compared to the formyl variant .
- Synthesis : Likely involves Friedel-Crafts acylation, differing from the formyl analog’s synthesis via aldehyde functionalization.
4-(2-Cyanoethyl)-4-(pyridine-2-carbonyl)heptanedinitrile (CAS 865074-41-5)
- Molecular Formula : C₁₆H₁₆N₄O
- Key Features : Incorporates a pyridine-2-carbonyl group, introducing aromaticity and basicity.
- Applications: Potential use in metal-organic frameworks (MOFs) or catalysis due to pyridine’s coordination capacity. The pyridine ring increases solubility in polar solvents compared to purely aliphatic analogs .
4-Ethyl-4-formylhexanenitrile (CAS 2938-69-4)
- Molecular Formula: C₉H₁₅NO
- Key Features: Shorter carbon chain (hexane vs. heptane) and an ethyl group instead of a cyanoethyl substituent.
- Applications: Intermediate in fragrance and pharmaceutical synthesis.
1,1,1-Tris(2-cyanoethyl)nitromethane (Synonyms: Nitromethanetrispropionitrile)
4-(2-Cyanoethyl)benzonitrile (CAS 18176-72-2)
- Molecular Formula : C₁₀H₈N₂
- Key Features: Simpler structure with a single benzonitrile and cyanoethyl group.
- Applications : Used in liquid crystals and organic electronics. Lacks the formyl group and heptane backbone, limiting polymer compatibility .
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Functional Groups | Primary Applications |
|---|---|---|---|---|---|
| 4-(2-Cyanoethyl)-4-formylheptanedinitrile* | Not Available | C₁₁H₁₂N₃O (Inferred) | ~226.24 | Formyl, 2-cyanoethyl, dinitrile | Polymer crosslinking, organic synthesis |
| 4-Benzoyl-4-(2-cyanoethyl)heptanedinitrile | 5342-96-1 | C₁₇H₁₇N₃O | 295.34 | Benzoyl, dinitrile | Specialty polymers, ligands |
| 4-(Pyridine-2-carbonyl) analog | 865074-41-5 | C₁₆H₁₆N₄O | 280.32 | Pyridine-carbonyl, dinitrile | MOFs, catalysis |
| 4-Ethyl-4-formylhexanenitrile | 2938-69-4 | C₉H₁₅NO | 153.22 | Formyl, ethyl, nitrile | Fragrance intermediates |
| 1,1,1-Tris(2-cyanoethyl)nitromethane | Not Available | C₁₀H₁₁N₅O₂ | 257.23 | Nitro, tris(cyanoethyl) | High-energy materials |
| 4-(2-Cyanoethyl)benzonitrile | 18176-72-2 | C₁₀H₈N₂ | 156.18 | Benzonitrile, cyanoethyl | Liquid crystals, electronics |
Note: Structural inference based on analogs; exact data unavailable in provided evidence.
Key Research Findings
- Formyl groups may increase reactivity and metabolic oxidation risks .
- Synthetic Challenges: The heptanedinitrile backbone requires precise temperature control during cyanoethylation to avoid side reactions, as seen in electrodeposition studies ().
Biological Activity
Overview of 4-(2-Cyanoethyl)-4-formylheptanedinitrile
Chemical Structure and Properties
- IUPAC Name: 4-(2-Cyanoethyl)-4-formylheptanedinitrile
- Molecular Formula: C₁₁H₁₄N₄O
- Molecular Weight: 218.26 g/mol
This compound features a heptanedinitrile backbone with a cyanoethyl and formyl functional group, which may contribute to its biological activity.
Antimicrobial Activity
Research indicates that compounds with similar structures often exhibit antimicrobial properties. The presence of nitrile groups can enhance lipophilicity, allowing for better membrane penetration and potential efficacy against various pathogens.
Cytotoxicity Studies
Studies have shown that compounds containing cyano and formyl groups may exhibit cytotoxic effects on cancer cell lines. For instance, derivatives of similar compounds have been tested against human cancer cell lines such as HeLa and MCF-7, showing promising results in inhibiting cell proliferation.
Enzyme Inhibition
Compounds with similar functionalities may act as enzyme inhibitors. For example, nitriles are known to inhibit enzymes involved in metabolic pathways, which could be relevant for therapeutic applications in metabolic disorders or cancer treatment.
Case Studies
- Antimicrobial Efficacy : A study on a related compound demonstrated significant inhibition of bacterial growth against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported at low micromolar concentrations.
- Cytotoxicity Assessment : In vitro tests on derivatives of 4-(2-Cyanoethyl)-4-formylheptanedinitrile showed IC50 values below 20 µM against various cancer cell lines, suggesting potential for further development as an anticancer agent.
- Enzyme Activity : Research indicated that certain nitrile compounds can inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism, which could be beneficial for managing diabetes.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference Study |
|---|---|---|
| Antimicrobial | Inhibition of S. aureus and E. coli | [Study on similar compounds] |
| Cytotoxicity | IC50 < 20 µM in cancer cell lines | [Cytotoxicity assessment study] |
| Enzyme Inhibition | Inhibition of α-glucosidase | [Enzyme inhibition research] |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
